(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
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Overview
Description
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings
Mechanism of Action
Target of Action
The primary targets of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine are currently unknown. This compound belongs to the class of imidazothiazoles, which have been studied for their potential biomedical applications . .
Mode of Action
As a member of the imidazothiazole class, it may interact with biological targets in a manner similar to other imidazothiazoles . These compounds often act as molecular scaffolds, interacting with various targets to exert their effects .
Biochemical Pathways
Imidazothiazoles have been found to have diverse biological activities, suggesting they may interact with multiple pathways
Result of Action
Given the diverse biological activities of imidazothiazoles, this compound could potentially have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- (2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
- (2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine
Comparison: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it particularly valuable in the development of new therapeutic agents and materials .
Biological Activity
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is part of the imidazothiazole class, which has been studied for various biological activities, including potential antimicrobial and anticancer properties. The compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
Chemical Structure
- Molecular Formula : C₇H₈N₂S
- CAS Number : 887405-23-4
Synthesis
The synthesis of this compound typically involves the reaction of aminothiazole with bromoacetaldehyde. The reaction proceeds through a cyclization process, often facilitated by bases such as sodium hydroxide or potassium carbonate. In industrial settings, continuous flow systems are employed for efficient production.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using reagents like hydrogen peroxide.
- Reduction : Reduction can be achieved with agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the methanamine group.
The precise biological targets of this compound remain largely unknown. However, compounds within the imidazothiazole class are known to interact with multiple biochemical pathways, potentially affecting various physiological processes.
Antimicrobial Activity
Research indicates that imidazothiazoles exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For example:
- Case Study : A study reported that thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was found to enhance activity against cancer cells.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 |
Compound 10 | A-431 | 1.98 ± 1.22 |
Inhibition of Cyclin-dependent Kinases (CDKs)
Recent research has identified this compound as a potential inhibitor of CDKs, particularly CDK12 and CDK13. These kinases are crucial for cell cycle regulation and are implicated in various cancers. Compounds that inhibit these kinases could serve as therapeutic agents in cancer treatment.
Research Applications
This compound is being investigated for several applications:
- Drug Development : Its structure makes it a valuable scaffold for designing new therapeutic agents targeting microbial infections and cancer.
- Material Science : The compound is also explored for its potential use in developing novel materials with specific electronic and optical properties.
Properties
IUPAC Name |
(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJGKRRHXYDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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